molecular formula C11H10ClN3O B6142240 2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one CAS No. 1258650-89-3

2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B6142240
CAS No.: 1258650-89-3
M. Wt: 235.67 g/mol
InChI Key: HFEWMDDRXCGWSG-UHFFFAOYSA-N
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Description

2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a dihydropyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one typically involves the condensation of 6-chloropyridine-3-carbaldehyde with ethyl acetoacetate and urea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound to its dihydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and substituted pyridine compounds.

Scientific Research Applications

2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern and the presence of both pyridine and dihydropyrimidinone rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)-4,5-dimethyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-6-7(2)14-10(15-11(6)16)8-3-4-9(12)13-5-8/h3-5H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEWMDDRXCGWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)C2=CN=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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